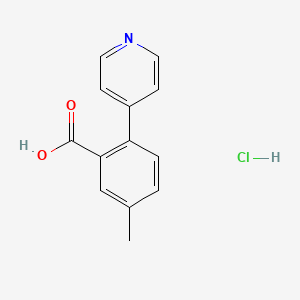

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

5-methyl-2-pyridin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.ClH/c1-9-2-3-11(12(8-9)13(15)16)10-4-6-14-7-5-10;/h2-8H,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHHDGBVRZEHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling Reaction

A common synthetic route involves the palladium-catalyzed coupling of a halogenated 5-methylbenzoic acid derivative with 4-bromopyridine or related pyridine halides. The process typically includes:

- Starting materials: 5-methyl-2-halobenzoic acid (e.g., bromide or iodide) and 4-pyridylboronic acid or 4-bromopyridine.

- Catalyst: Palladium complexes (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands).

- Base: Potassium carbonate or other suitable bases.

- Solvent: Polar aprotic solvents such as DMF, dioxane, or toluene.

- Reaction conditions: Heating under inert atmosphere at temperatures ranging from 80°C to 120°C for 10-24 hours.

This reaction forms the biaryl linkage between the benzoic acid and pyridine rings. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Formation of Hydrochloride Salt

The free acid obtained from the coupling reaction is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or water. This step enhances the compound's water solubility and stability.

Representative Synthesis Procedure (Summary Table)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Coupling | 5-Methyl-2-bromobenzoic acid + 4-pyridylboronic acid, Pd catalyst, K2CO3, DMF, 100°C, 12 h | Formation of 5-methyl-2-(pyridin-4-yl)benzoic acid | Inert atmosphere required |

| 2. Purification | Extraction, recrystallization or chromatography | Isolated pure acid | Purity critical for salt formation |

| 3. Salt formation | Treatment with HCl in ethanol/water | 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride | Improves solubility and stability |

Research Findings and Optimization

- Catalyst selection: Palladium catalysts with phosphine ligands provide high yields and selectivity. Optimization of ligand and catalyst loading affects reaction efficiency.

- Reaction temperature and time: Elevated temperatures (80–120°C) and prolonged reaction times (10–24 hours) favor complete conversion.

- Base choice: Potassium carbonate is commonly used; other bases can be tested for improved yield.

- Purification: Chromatographic techniques such as flash chromatography or recrystallization from suitable solvents are essential to achieve high purity.

- Salt formation: The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced aqueous solubility.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield & Purity |

|---|---|---|---|

| Palladium-catalyzed coupling | High selectivity, well-established | Requires expensive catalysts, inert atmosphere | Typically 60-85% yield; high purity after purification |

| Condensation techniques (less common) | Simpler reagents | Often lower yield, more side products | Variable yields, purification critical |

| Salt formation step | Improves solubility, stability | Requires controlled acid addition | Quantitative conversion to hydrochloride salt |

Additional Notes

- The hydrochloride salt form is critical for applications requiring aqueous solubility.

- Reaction monitoring by chromatographic or spectroscopic methods (e.g., NMR, HPLC) ensures product quality.

- The synthetic route is amenable to scale-up for industrial production with adjustments in solvent and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The pyridin-4-yl group can be reduced to a piperidine ring using hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Carboxy-2-(pyridin-4-yl)benzoic acid.

Reduction: 5-Methyl-2-(piperidin-4-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 249.70 g/mol. The structure consists of a benzoic acid moiety with a methyl group at the 5-position and a pyridine ring at the 2-position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Research indicates that 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride exhibits notable antimicrobial and antifungal properties. The compound's structural characteristics allow it to interact effectively with biological targets, potentially influencing enzyme activity or receptor binding. These properties make it a candidate for further exploration in therapeutic applications.

Antimicrobial Studies

- Mechanism of Action : Studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Efficacy : In vitro tests have demonstrated effectiveness against various strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions that yield high-purity products suitable for research and application.

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Method A | 85% | Reflux in acetonitrile with potassium carbonate |

| Method B | 91% | Palladium-catalyzed reactions at controlled temperatures |

Applications in Material Science

In addition to biological applications, this compound serves as a valuable intermediate in the synthesis of other complex molecules. Its derivatives are explored for their potential use in:

- Polymer Chemistry : As a building block for creating functionalized polymers.

- Organic Electronics : In the development of organic semiconductors due to its electronic properties.

Case Studies and Research Findings

- Case Study 1 : A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various derivatives of pyridine-based compounds, including this compound, highlighting its superior activity against certain resistant bacterial strains.

- Case Study 2 : Research conducted on the synthesis pathways of this compound has shown that modifications in the pyridine ring can lead to enhanced biological activity, suggesting avenues for drug development.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyridin-4-yl group can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl Substitutions

a) 5-Methyl-2-(methylamino)benzoic Acid Hydrochloride (4f) and Isomer (iso-4f)

- Structural Differences: Compound 4f (5-methyl-2-(methylamino)benzoic acid hydrochloride) and its isomer iso-4f (3-methyl-2-(methylamino)benzoic acid hydrochloride) differ in the position of the methyl group on the benzene ring (para vs. meta). This positional isomerism impacts molecular dipole moments and solubility.

- Synthesis : Both are synthesized via regioselective condensation and acid hydrolysis, with 4f and iso-4f forming a 3.3:1 ratio during synthesis .

- Properties : The para-methyl group in 4f enhances steric hindrance near the carboxylic acid, reducing aggregation in polar solvents compared to iso-4f .

b) trans-4-(2-(Pyridin-2-yl)vinyl)benzoic Acid (III)

- Structural Differences : Features a pyridin-2-yl group linked via a vinyl spacer to the benzoic acid, unlike the direct pyridin-4-yl substitution in the target compound.

- Synthesis : Prepared via Wittig reaction followed by oxidation of the aldehyde intermediate to the carboxylic acid .

- Applications : The extended conjugation in III enhances UV-Vis absorption, making it suitable for optoelectronic applications, unlike the hydrochloride salt form of the target compound .

Pharmaceutical Derivatives with Heteroaromatic Moieties

a) Pioglitazone Hydrochloride

- Structural Differences : Contains a thiazolidinedione core and a pyridin-2-yl-ethoxy substituent, contrasting with the simpler benzoic acid-pyridine framework of the target compound.

- Applications : Acts as a PPARγ agonist for diabetes treatment, whereas 5-methyl-2-(pyridin-4-yl)benzoic acid hydrochloride lacks documented therapeutic activity .

b) LY2409881 Hydrochloride

Data Tables

Table 2: Physicochemical Properties

Biological Activity

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a benzoic acid moiety substituted with a pyridine ring. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes and interfere with metabolic processes essential for bacterial survival. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.125 | Ciprofloxacin | 2 |

| Escherichia coli | 12.5 | Triclosan | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the IC50 values of several derivatives of this compound against different cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 21.3 ± 4.1 | A549 |

| Doxorubicin | 15.0 | A549 |

| 5-Fluorouracil | 18.0 | MCF-7 |

The results indicate that the compound possesses comparable or superior activity compared to standard chemotherapeutics, making it a candidate for further development as an anticancer agent.

Antiviral Activity

Preliminary studies have also assessed the antiviral properties of this compound, particularly against HIV. Molecular docking studies suggest that this compound can effectively bind to viral proteins, inhibiting their function.

Table 2: Antiviral Efficacy Against HIV

| Compound | Inhibition % at 100 µM | Cytotoxicity (MT-2 Cell Line) |

|---|---|---|

| This compound | 76.42 | None |

| Control Compound | 84.00 | None |

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Antimicrobial : Disruption of bacterial cell membranes.

- Anticancer : Inhibition of kinase activity involved in proliferation.

- Antiviral : Binding to viral proteins, preventing their function.

Q & A

Basic Synthesis and Characterization

Q: How can researchers optimize the synthesis of 5-methyl-2-(pyridin-4-yl)benzoic acid hydrochloride to improve yield and purity? A:

- Methodological Approach : Use factorial design (e.g., 2³ factorial experiments) to systematically vary reaction parameters such as temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours). Statistical analysis of variance (ANOVA) can identify critical factors influencing yield .

- Purification : Recrystallization from ethanol/water mixtures is recommended, leveraging melting point consistency (e.g., 287.5–293.5°C for structurally similar compounds) as a purity indicator .

- Characterization : Confirm purity via HPLC (≥95%) and structural integrity via / NMR, comparing chemical shifts to analogous pyridine-benzoic acid derivatives .

Advanced Reactivity Studies

Q: What computational approaches predict the reactivity of this compound in novel reaction pathways? A:

- Quantum Chemical Methods : Employ density functional theory (DFT) to calculate reaction pathways, transition states, and activation energies. For example, assess nucleophilic aromatic substitution at the pyridine ring using B3LYP/6-31G* basis sets .

- Reaction Path Search : Use automated algorithms (e.g., GRRM or AFIR) to explore potential intermediates, such as zwitterionic forms or tautomers, under varying pH conditions .

Analytical Method Development

Q: Which spectroscopic techniques effectively characterize the structural conformation of this compound, particularly in distinguishing tautomeric forms? A:

- X-ray Crystallography : Resolve tautomeric equilibria (e.g., keto-enol or pyridinium-carboxylate forms) using single-crystal diffraction (e.g., R factor <0.05 for high precision) .

- Solid-State NMR : Differentiate polymorphs via -CP/MAS NMR, targeting pyridine nitrogen environments .

- IR Spectroscopy : Monitor carboxylate (1700–1750 cm) and pyridinium (1600–1650 cm) stretches to confirm protonation states .

Pharmacological Profiling

Q: What in vitro assays assess the biological activity of this compound, particularly as a kinase inhibitor? A:

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against kinases like EGFR or VEGFR2. Compare to LY2409881 hydrochloride, a known benzo[b]thiophene-carboxamide kinase inhibitor .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7), correlating with cytotoxicity (EC) .

Data Contradiction Resolution

Q: How should researchers address discrepancies in solubility data across solvent systems? A:

- Systematic Solubility Profiling : Design a response surface methodology (RSM) experiment to test binary/ternary solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate). Use UV-Vis spectroscopy to quantify solubility limits .

- Statistical Validation : Apply Tukey’s HSD test to compare means from replicate measurements, identifying outliers due to solvent impurities or hydration effects .

Material Science Applications

Q: What methodologies evaluate the thermal stability and crystalline structure for material science applications? A:

- Thermal Analysis : Perform TGA/DSC under nitrogen to determine decomposition onset temperatures (>250°C for stable derivatives) and phase transitions .

- Powder XRD : Analyze crystallinity using Rietveld refinement, comparing to simulated patterns from single-crystal data .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) to predict packing efficiency and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.